molecular formula C2H5OSi B14641379 2-Silylethanol

2-Silylethanol

Cat. No.: B14641379
M. Wt: 73.15 g/mol
InChI Key: KSPBTPRNKBQXAS-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanol, commonly referred to as 2-Silylethanol, is an organosilicon compound with the molecular formula C₅H₁₄OSi and a molecular weight of 118.25 g/mol . It features a hydroxyl (-OH) group on the second carbon of an ethyl chain, bonded to a trimethylsilyl (-Si(CH₃)₃) group. This structure imparts unique properties, such as enhanced thermal stability and hydrophobicity, compared to non-silylated alcohols. The compound is primarily utilized in organic synthesis as a protective group for alcohols or as a precursor in silicon-based polymer chemistry .

Properties

Molecular Formula

C2H5OSi

Molecular Weight

73.15 g/mol

InChI

InChI=1S/C2H5OSi/c3-1-2-4/h3H,1-2H2

InChI Key

KSPBTPRNKBQXAS-UHFFFAOYSA-N

Canonical SMILES

C(C[Si])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Silylethan-1-ol can be synthesized through various methods, including the silylation of ethanol. One common method involves the reaction of ethanol with a silyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired silyl ether .

Industrial Production Methods

In industrial settings, the production of 2-Silylethan-1-ol often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize byproducts. For example, the use of iodine as a catalyst can enhance the trimethylsilylation of ethanol, resulting in higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Silylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a variety of alkyl or halide derivatives .

Mechanism of Action

The mechanism by which 2-Silylethan-1-ol exerts its effects involves the formation of stable silyl ethers. The silicon atom in the compound can form strong bonds with oxygen, providing stability to the molecule. This stability allows for selective reactions and protection of functional groups during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Silylethanol with structurally analogous ethanol derivatives, focusing on molecular properties, hazards, and applications.

Table 1: Molecular and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Hazards/Handling Primary Applications
2-(Trimethylsilyl)ethanol C₅H₁₄OSi 118.25 Hydroxyl, Trimethylsilyl Limited hazard data; standard organosilicon precautions (flammability, irritant) Protective groups, silicone synthesis
2-Chloroethanol C₂H₅ClO 80.51 Hydroxyl, Chloro Highly toxic; releases toxic gases (e.g., HCl) when heated Solvent, intermediate in pharmaceuticals
2-Heptanol C₇H₁₆O 116.20 Hydroxyl, Alkyl chain (C₇) Mild irritant; requires standard alcohol handling Fragrance, plasticizer, surfactant
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Hydroxyl, Thienyl (sulfur-containing aromatic) Limited hazard data; handled as pharmaceutical intermediate Pharmaceutical synthesis
2-(Methylamino)ethanol C₃H₉NO 75.11 Hydroxyl, Methylamino Corrosive; causes severe skin/eye damage Corrosion inhibitor, gas treatment
Cyclohexanemethanol C₇H₁₄O 114.19 Hydroxyl, Cyclohexyl 99% purity; general alcohol precautions (irritant) Solvent, polymer modifier

Functional Group Impact on Reactivity and Stability

  • This compound: The trimethylsilyl group enhances steric bulk and reduces polarity, making it less reactive toward nucleophiles compared to 2-Chloroethanol. This property is exploited in protecting hydroxyl groups during multi-step syntheses .
  • 2-Chloroethanol: The electron-withdrawing chloro group increases acidity (pKa ~12.4), enabling participation in nucleophilic substitutions. However, its toxicity limits industrial use .
  • 2-(2-Thienyl)ethanol: The thienyl moiety introduces aromaticity and sulfur-based reactivity, enabling applications in heterocyclic drug synthesis .

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